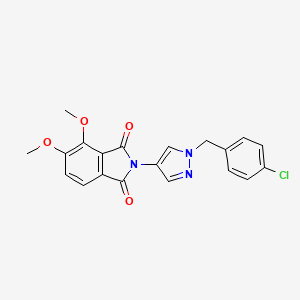

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

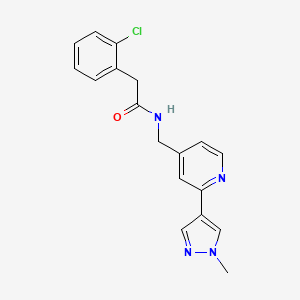

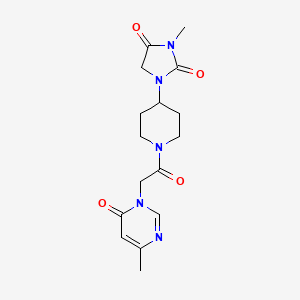

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and an isoindoline-1,3-dione group (a bicyclic structure derived from isoindoline). The molecule also has a 4-chlorobenzyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as chlorination, oxidation, and coupling reactions .Wissenschaftliche Forschungsanwendungen

Catalyst in Synthesis of Pyran Derivatives

2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles has been utilized as a catalyst for the synthesis of 4H-pyran derivatives. This method offers several advantages including environmental friendliness, shorter reaction times, excellent yields, and easy separation of catalysts using an external magnet, which highlights its potential in green chemistry applications (Shabani et al., 2021).

HPPD Inhibitors for Weed Control

The compound has been studied as a scaffold for the development of novel pyrazole-quinazoline-2,4-dione hybrids that act as potent 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors are significant in the discovery of herbicides for controlling resistant weeds. One of the synthesized compounds demonstrated excellent potency against AtHPPD, showcasing the potential of this chemical structure in agricultural applications (He et al., 2020).

Corrosion Inhibition

Aza-pseudopeptides derived from isoindoline-1,3-dione structures have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. The studies show that these compounds are efficient corrosion inhibitors, suggesting their potential application in protecting industrial materials (Chadli et al., 2017).

Antimicrobial Activity

Carbostyril derivatives of 1H-pyrazole have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal pathogens. Some derivatives exhibited potency comparable to or greater than commercial antimicrobial agents, indicating their potential in medical applications (Thumar & Patel, 2011).

Electroluminescent Materials for OLED

The pyrazole moiety has been integrated into the structure of luminescent complexes with Eu(III) ions, showing high energy efficacy in OLED applications. This suggests the potential of such compounds in developing more efficient OLED displays (Taydakov et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYKKKXUKJIIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)

![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)